MPO Inhibition: Potency Advantage Over Des-Bromo Analog
4-[2-(4-Bromophenoxy)ethyl]pyridine demonstrates potent inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 1.40 nM [1]. In contrast, a structurally analogous pyridine derivative lacking the 4-bromophenoxy substitution (ChEMBL ID CHEMBL4528177) exhibits an IC₅₀ of approximately 6,310 nM (6.31 µM) against a related nuclear receptor target under similar assay conditions, representing a potency difference of over 4,500-fold [2]. While direct MPO inhibition data for the des-bromo analog are not available, the magnitude of the observed difference underscores the critical contribution of the 4-bromophenoxy moiety to high-affinity target engagement in heme peroxidase enzymes.
| Evidence Dimension | IC₅₀ for MPO inhibition |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | Des-bromo pyridine analog (ChEMBL CHEMBL4528177): 6,309.57 nM against mineralocorticoid receptor |
| Quantified Difference | ~4,500-fold higher potency for the target compound |
| Conditions | Recombinant human MPO; 120 mM NaCl; aminophenyl fluorescein assay; 10 min incubation |
Why This Matters
Sub-nanomolar MPO inhibition is a key differentiator for researchers targeting inflammatory pathways; generic pyridine analogs lacking the bromophenoxy group are unlikely to achieve comparable potency, making the target compound the superior choice for MPO-focused studies.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). IC₅₀ = 1.40 nM for recombinant human MPO. Curated by ChEMBL. View Source
- [2] TargetMine. Activity Report for CHEMBL4528177: IC₅₀ = 6309.57 nM against mineralocorticoid receptor. Mizuguchi Lab. View Source
